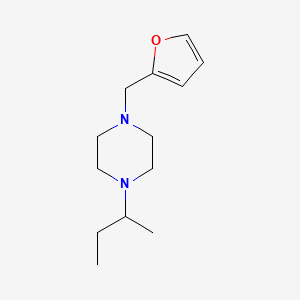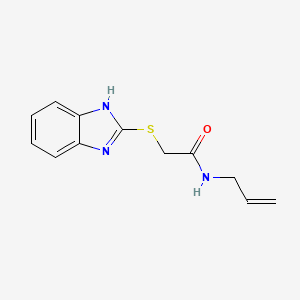
1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features a butan-2-yl group and a furan-2-ylmethyl group attached to the piperazine ring, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 2-bromobutane and 2-(bromomethyl)furan. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: For industrial-scale production, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form saturated analogs.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated piperazine derivatives.
Substitution: Various substituted piperazines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine exerts its effects depends on its specific application. In pharmacological contexts, it may interact with various molecular targets such as receptors or enzymes, modulating their activity. The furan ring and piperazine moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
1-(Butan-2-yl)-4-(phenylmethyl)piperazine: Similar structure but with a phenyl group instead of a furan ring.
1-(Butan-2-yl)-4-(pyridin-2-ylmethyl)piperazine: Contains a pyridine ring instead of a furan ring.
Uniqueness: 1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C13H22N2O |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
1-butan-2-yl-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C13H22N2O/c1-3-12(2)15-8-6-14(7-9-15)11-13-5-4-10-16-13/h4-5,10,12H,3,6-9,11H2,1-2H3 |
InChI-Schlüssel |
MXJIRBFONXTXII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10890843.png)
![1-(butan-2-yl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10890847.png)

![4-(3-methylthiophen-2-yl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10890852.png)
![9-ethyl-8-methyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10890862.png)
![(2Z,5E)-2-[(2,3-dichlorophenyl)imino]-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B10890864.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10890868.png)
![3-chloro-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10890869.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10890875.png)
![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B10890879.png)
![N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3,4-dichlorobenzohydrazide](/img/structure/B10890883.png)
![ethyl 4-{[(2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B10890889.png)
![3-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B10890907.png)
![2'-[(3-Nitrobenzoyl)oxy][1,1'-biphenyl]-2-yl 3-nitrobenzoate](/img/structure/B10890913.png)
